molecular formula C8H10BrNO B7944077 2-(5-Bromopyridin-3-YL)propan-2-OL

2-(5-Bromopyridin-3-YL)propan-2-OL

Cat. No.: B7944077
M. Wt: 216.07 g/mol
InChI Key: BTIWBTYSCGIKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-yl)propan-2-ol (CAS 40472-88-6) is a brominated pyridine derivative of significant value in medicinal chemistry and pharmaceutical research. It functions as a versatile building block for constructing complex drug-like molecules, specifically in the development of kinase inhibitors . The structure features a bromine moiety on the pyridine ring, which enables pivotal carbon-carbon bond formation through cross-coupling reactions, such as Suzuki reactions, thus facilitating the exploration of novel chemical space in advanced synthetic pathways . Research has demonstrated the application of this compound and its analogues in the design and synthesis of potent and selective inhibitors, such as those targeting the Nek2 (Never in mitosis gene a-related kinase 2), a serine/threonine kinase involved in mitotic processes . The compound is characterized by its high purity and is supplied as a solid with a molecular weight of 216.08 g/mol and the molecular formula C₈H₁₀BrNO . Proper handling is essential; it is classified with the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . It must be stored in an inert atmosphere at room temperature . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIWBTYSCGIKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40472-88-6
Record name 2-(5-bromo-3-pyridyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction of Methyl 6-Bromopyridine-2-carboxylate with Methylmagnesium Iodide

A widely reported method involves the nucleophilic addition of methylmagnesium iodide to methyl 6-bromopyridine-2-carboxylate. In a nitrogen atmosphere, 30 mL of 3 M methylmagnesium iodide in diethyl ether is added to a solution of 8.72 g of the ester in 300 mL of diethyl ether. After quenching with water and 2 N hydrochloric acid, the mixture is extracted with ethyl acetate, washed with sodium bicarbonate and brine, and dried over magnesium sulfate. Evaporation yields 8.51 g of crude 2-(6-bromo-2-pyridinyl)-2-propanol as a yellow oil, confirmed via 1H^1H-NMR (400 MHz, CDCl3_3): δ 7.56 (t, J=7.8 Hz, 1H), 7.38–7.36 (m, 2H), 1.55 (s, 6H).

Key Data:

Starting MaterialReagentSolventYieldPurity (ESI-MS)
Methyl 6-bromopyridine-2-carboxylateMethylmagnesium iodideDiethyl ether97%m/z 216, 218 [M+H]+

Lithiation-Acetone Addition Strategy

n-Butyllithium-Mediated Coupling with 2,6-Dibromopyridine

A high-yielding route employs the lithiation of 2,6-dibromopyridine followed by acetone quenching. In a dry-ice acetone bath (-76°C), 1.6 M n-butyllithium in hexane (31.2 mL, 50 mmol) is mixed with THF (30 mL). A solution of 2,6-dibromopyridine (11.5 g, 50 mmol) in THF (60 mL) is added slowly, maintaining temperatures below -60°C. After 30 minutes, acetone (6 mL, 80 mmol) is introduced, yielding a deep green solution. Warming to room temperature and quenching with ammonium chloride affords 10.6 g (98%) of the title compound as an orange oil.

Optimization Insights:

  • Temperature Control : Lithiation at -76°C prevents side reactions.

  • Solvent Compatibility : THF enhances reagent solubility, while hexane moderates reactivity.

  • Workup Efficiency : Saturated ammonium chloride ensures smooth protonation without over-acidification.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Quinolines

A palladium diacetate/triphenylphosphine system facilitates coupling between 2-(6-bromo-pyridin-2-yl)propan-2-ol and quinolines in n-propanol at 80°C. After 15 minutes, the mixture is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (toluene:acetone, 9:1). The product is isolated as a white solid, characterized by 1H^1H-NMR (500 MHz, acetone-d6_6): δ 8.95–7.58 (m, 11H), 1.58 (s, 6H).

Comparative Catalytic Efficiency:

Catalyst SystemBaseSolventTemperatureYield
Pd(OAc)2_2/PPh3_3Na2_2CO3_3n-Propanol80°C85%

Alternative Magnesium-Based Approaches

Methyl Magnesium Bromide and 1-(6-Bromopyridin-2-yl)ethanone

Treating 1-(6-bromopyridin-2-yl)ethanone (5 g, 25 mmol) with methyl magnesium bromide (8.33 mL, 25 mmol) in diethyl ether at 0°C for 3 hours affords the target alcohol after aqueous workup. The crude product is purified via silica gel chromatography, yielding 98% of 2-(6-bromopyridin-2-yl)propan-2-ol.

Reaction Profile:

  • Stoichiometry : 1:1 molar ratio of ketone to Grignard reagent.

  • Side Products : Minimal diastereomers due to steric hindrance at the tertiary alcohol.

Industrial-Scale Production Considerations

Solvent Selection and Cost Efficiency

Diethyl ether and THF are preferred for small-scale syntheses, while n-propanol and dichloromethane suit larger batches. A cost analysis reveals that THF-based protocols reduce raw material expenses by 12% compared to diethyl ether .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-YL)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

2-(5-Bromopyridin-3-YL)propan-2-OL is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.

    Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and pathways.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring brominated compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. This can affect biological pathways and processes, making it a valuable tool in research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Pyridine Ring) Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
2-(5-Bromo-2-chloro-pyridin-3-yl)-propan-2-ol 5-Br, 2-Cl Propan-2-ol 250.52 Halogen-rich; thermal sensitivity
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol 5-Br Propargyl alcohol Not provided Rigid triple bond; click chemistry potential
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol 5-Br, 3-OCH₃ Propargyl alcohol Not provided Electron-donating methoxy group
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-NH₂, 5-F Primary alcohol Not provided Hydrogen bonding; enhanced solubility
Key Observations:

Alcohol Position : Propargyl alcohol groups (e.g., prop-2-yn-1-ol in ) introduce rigidity and reactivity distinct from secondary alcohols (propan-2-ol), favoring applications in click chemistry or polymer synthesis.

Electron-Donating Groups: Methoxy (-OCH₃) and amino (-NH₂) substituents enhance solubility and electronic modulation. For example, the methoxy group in may reduce electrophilic substitution rates compared to halogenated analogs.

Fluorine Substitution : The 5-fluoro substituent in increases lipophilicity and metabolic stability, a critical factor in drug design.

Biological Activity

2-(5-Bromopyridin-3-YL)propan-2-OL, a compound with the chemical formula C₈H₉BrN₁O, has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C C O C1 CN CC Br C1\text{C C O C}_1\text{ CN CC Br C}_1

This compound features a brominated pyridine ring, which is crucial for its biological activity.

Research indicates that this compound functions primarily as an inhibitor of key kinases involved in DNA damage response pathways. Specifically, it targets ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase), both of which play significant roles in cellular responses to DNA damage and repair mechanisms. Inhibition of these pathways can enhance the efficacy of radiotherapy and chemotherapy by preventing cancer cells from repairing DNA damage effectively .

Antitumor Activity

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines. For example, in vitro assays demonstrated a marked reduction in cell viability in breast and prostate cancer cell lines when treated with this compound .
  • Enhancement of Chemotherapy Effects : When combined with standard chemotherapeutic agents, this compound has been found to sensitize cancer cells to these treatments. This synergistic effect is attributed to its ability to inhibit DNA repair mechanisms, thereby allowing more effective accumulation of DNA damage in cancer cells .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Breast Cancer : In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity .
  • Prostate Cancer Research : Another study focused on LNCaP prostate cancer cells revealed that co-treatment with this compound and radiation led to a significant increase in apoptosis compared to radiation alone, suggesting its potential as an adjuvant therapy .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
Antitumor ActivitySignificant inhibition of cell proliferation
Chemotherapy SensitizationEnhanced effects when combined with chemotherapeutics
Apoptosis InductionIncreased apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromopyridin-3-yl)propan-2-ol, and what challenges arise during its preparation?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. For brominated pyridine derivatives, a common approach involves introducing the bromine atom early in the synthesis to avoid regioselectivity issues. For example, highlights reductive amination for labeling pyridine derivatives, which may require optimization of reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton (δ ~2.5 ppm) and methyl groups (δ ~1.5 ppm) on the propan-2-ol moiety are key identifiers. The pyridine ring protons (e.g., H-4 at δ ~8.5 ppm) and bromine-induced deshielding effects provide additional confirmation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₈H₁₀BrNO (M.W. 216.07). Isotopic patterns for bromine (¹⁵⁹Br/⁸¹Br) aid in validation .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Based on structural analogs (e.g., ), mixed solvents like dichloromethane/hexane or ethanol/water are effective. Slow evaporation at 4°C enhances crystal formation. Monitor solubility via polarity indices, as the hydroxyl group increases hydrophilicity .

Advanced Research Questions

Q. How does steric hindrance from the propan-2-ol moiety influence functionalization of the pyridine ring?

  • Methodological Answer : The bulky propan-2-ol group at the 3-position of the pyridine ring creates steric constraints, limiting electrophilic substitution at adjacent positions. Strategies to mitigate this include:

  • Directed ortho-metalation : Use of lithium bases (e.g., LDA) to deprotonate the hydroxyl group, directing functionalization to the 2- or 4-position .
  • Protection/deprotection : Temporarily silylating the hydroxyl group (e.g., TBSCl) reduces steric bulk during coupling reactions .

Q. What role does X-ray crystallography play in elucidating the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., ) reveals bond angles, torsion angles, and intermolecular interactions. For this compound:

  • Crystal System : Monoclinic (P2₁/c), with unit cell parameters a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°.
  • Packing Analysis : Hydrogen bonding between the hydroxyl group and pyridine nitrogen stabilizes the lattice, critical for understanding solubility and stability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina simulates binding affinities to active sites (e.g., cytochrome P450 enzymes). The bromine atom’s electronegativity and hydrophobic propan-2-ol group are key variables.
  • MD Simulations : Analyze dynamic behavior in aqueous or lipid bilayers, using force fields (e.g., CHARMM) parameterized for halogenated compounds .

Q. What strategies enable isotopic labeling (e.g., ¹⁴C) of this compound for metabolic studies?

  • Methodological Answer : Radiolabeling involves introducing ¹⁴C at the propan-2-ol methyl groups via:

  • Grignard Reaction : Using ¹⁴C-methyl magnesium bromide on a ketone precursor.
  • Purification : HPLC with a radioactive detector ensures >97% purity. Specific activity ranges from 50–60 mCi/mmol, as noted in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromopyridin-3-YL)propan-2-OL
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-3-YL)propan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.